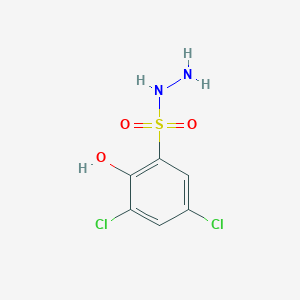
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-hydroxybenzenesulfonohydrazide: is an organic compound characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonohydrazide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-2-hydroxybenzenesulfonohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride+Hydrazine hydrate→3,5-Dichloro-2-hydroxybenzenesulfonohydrazide+By-products
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3,5-dichloro-2-hydroxybenzenesulfonohydrazide can undergo oxidation to form corresponding quinones.
Reduction: The sulfonohydrazide group can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in analytical chemistry for the detection and quantification of certain analytes.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, it can be used in the formulation of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-dichloro-2-hydroxybenzenesulfonohydrazide exerts its effects depends on its specific application. For instance, in analytical chemistry, it may act as a chromogenic reagent, forming colored complexes with target analytes. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.
Comparison with Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichloro-2-hydroxybenzenesulfonamide
Uniqueness: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and analytical applications.
Properties
CAS No. |
90287-02-8 |
|---|---|
Molecular Formula |
C6H6Cl2N2O3S |
Molecular Weight |
257.09 g/mol |
IUPAC Name |
3,5-dichloro-2-hydroxybenzenesulfonohydrazide |
InChI |
InChI=1S/C6H6Cl2N2O3S/c7-3-1-4(8)6(11)5(2-3)14(12,13)10-9/h1-2,10-11H,9H2 |
InChI Key |
NUBAETVCIKJWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)NN)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















